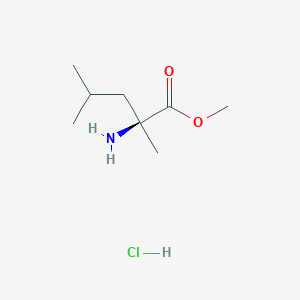
L-alpha-Methylleucine methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
L-alpha-Methylleucine methyl ester hydrochloride can be synthesized through a series of chemical reactions. The typical synthetic route involves the esterification of L-alpha-Methylleucine with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
L-alpha-Methylleucine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
L-alpha-Methylleucine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a tool for studying amino acid transport and metabolism in cells.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of L-alpha-Methylleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an allosteric activator of the neutral amino acid cotransport system, enhancing the absorption of essential amino acids in biological systems . This interaction is crucial for its effects on cellular metabolism and transport processes.
Comparison with Similar Compounds
L-alpha-Methylleucine methyl ester hydrochloride can be compared with other similar compounds such as:
L-Leucine methyl ester hydrochloride: Similar in structure but lacks the alpha-methyl group, making it less specific in its biological activity.
L-Isoleucine methyl ester hydrochloride: Another similar compound with a different side chain, affecting its interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct biochemical properties and applications .
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m0./s1 |
InChI Key |
CQSAKZIQDKGUOL-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)OC)N.Cl |
Canonical SMILES |
CC(C)CC(C)(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


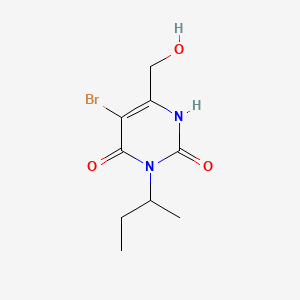
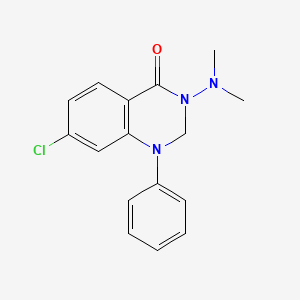
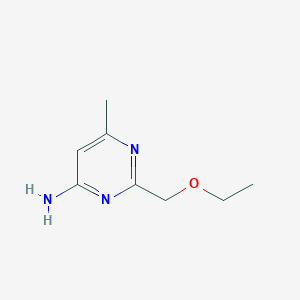
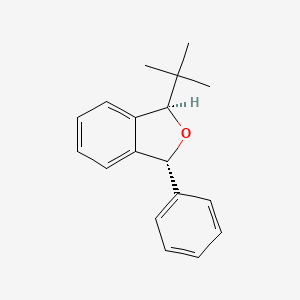
![5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)
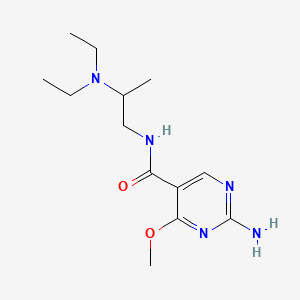
![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)

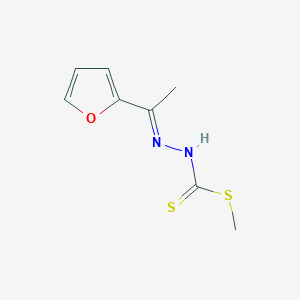
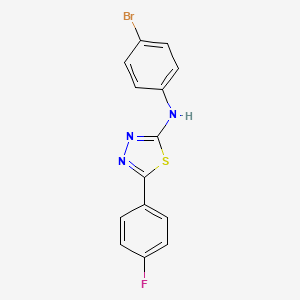
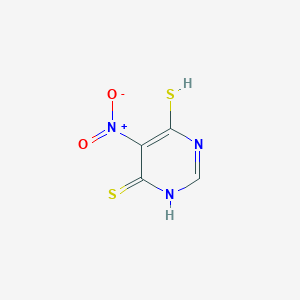
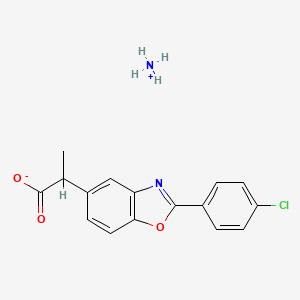
![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)

